2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL
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Overview
Description
2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL is an organic compound with the molecular formula C10H12F6NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL typically involves the reaction of benzylamine with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzylamine with Hexafluoroacetone: Benzylamine is reacted with hexafluoroacetone in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-Benzylamino-2-methyl-1-propanol: This compound is structurally similar but lacks the fluorinated groups, resulting in different chemical and biological properties.
Benzylamine: A simpler compound that serves as a precursor in the synthesis of 2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL.
Hexafluoroacetone: Another precursor used in the synthesis of the target compound.
Uniqueness
The presence of six fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and stability
Properties
Molecular Formula |
C11H11F6NO |
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Molecular Weight |
287.20 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)9(19,11(15,16)17)7-18-6-8-4-2-1-3-5-8/h1-5,18-19H,6-7H2 |
InChI Key |
PGNOKJOJLJFJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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